molecular formula C25H28N2O7 B2854764 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396807-62-7

4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2854764
CAS No.: 1396807-62-7
M. Wt: 468.506
InChI Key: KTMHBRUORALKKT-UHFFFAOYSA-N
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Description

4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then further reacted with benzonitrile under controlled conditions. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)piperidine: A simpler analog with similar structural features but lacking the benzonitrile and methoxyphenyl groups.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a similar piperidine core but different substituents, leading to distinct chemical and biological properties.

Uniqueness

The uniqueness of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate lies in its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3.C2H2O4/c1-27-22-8-6-21(7-9-22)23(26)15-25-12-10-20(11-13-25)17-28-16-19-4-2-18(14-24)3-5-19;3-1(4)2(5)6/h2-9,20H,10-13,15-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMHBRUORALKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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